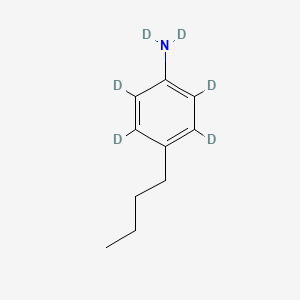
4-n-Butylaniline-2,3,5,6-d4,nd2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-n-Butylaniline-2,3,5,6-d4,nd2 is a deuterated derivative of 4-n-Butylaniline. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The presence of deuterium atoms makes this compound particularly useful in various scientific research applications, especially in the fields of chemistry and pharmacology .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-n-Butylaniline-2,3,5,6-d4,nd2 typically involves the deuteration of 4-n-Butylaniline. This process can be achieved through catalytic exchange reactions where hydrogen atoms are replaced by deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure maximum deuterium incorporation .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar approach but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to facilitate the efficient exchange of hydrogen with deuterium. The purity of the final product is ensured through rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
化学反応の分析
Types of Reactions: 4-n-Butylaniline-2,3,5,6-d4,nd2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Oxidation: Nitro and nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学的研究の応用
4-n-Butylaniline-2,3,5,6-d4,nd2 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the pathways of aniline derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of aniline-based drugs.
作用機序
The mechanism of action of 4-n-Butylaniline-2,3,5,6-d4,nd2 is primarily related to its role as a stable isotope-labeled compound. The deuterium atoms in the molecule do not significantly alter its chemical properties but provide a means to trace the compound in various chemical and biological processes. This allows researchers to study reaction mechanisms, metabolic pathways, and molecular interactions with high precision .
類似化合物との比較
4-n-Butylaniline: The non-deuterated version of the compound.
4-Methoxyaniline-2,3,5,6-d4: Another deuterated aniline derivative with a methoxy group.
Haloperidol-d4: A deuterated derivative of the antipsychotic drug haloperidol.
Uniqueness: 4-n-Butylaniline-2,3,5,6-d4,nd2 is unique due to its specific deuterium labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms enhances the sensitivity and accuracy of these techniques, providing valuable insights into chemical and biological processes .
特性
分子式 |
C10H15N |
|---|---|
分子量 |
155.27 g/mol |
IUPAC名 |
4-butyl-N,N,2,3,5,6-hexadeuterioaniline |
InChI |
InChI=1S/C10H15N/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4,11H2,1H3/i5D,6D,7D,8D/hD2 |
InChIキー |
OGIQUQKNJJTLSZ-JKSPZENDSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1CCCC)[2H])[2H])N([2H])[2H])[2H] |
正規SMILES |
CCCCC1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B12403000.png)
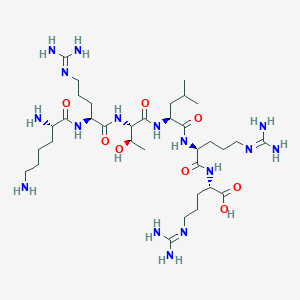
![(2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403022.png)
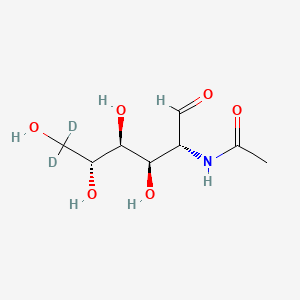
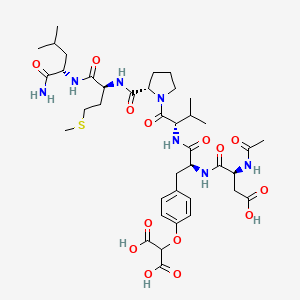
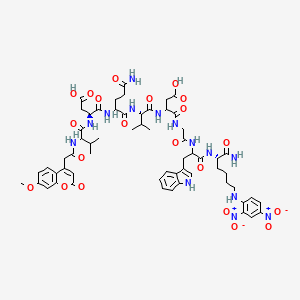
![(S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one](/img/structure/B12403032.png)
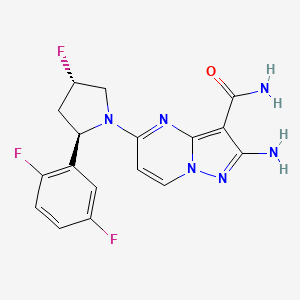
![3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile](/img/structure/B12403047.png)
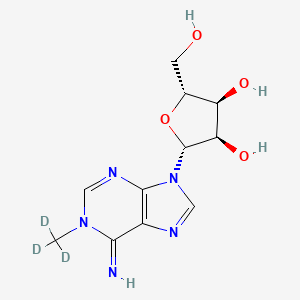
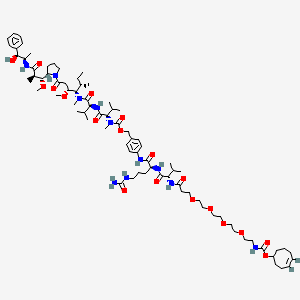
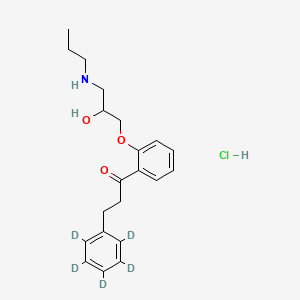
![N-[3-[1-[(2S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propyl]-2,2,2-trifluoroacetamide](/img/structure/B12403075.png)
![N-[3-[[5-chloro-2-[4-fluoro-3-[methyl(prop-2-enoyl)amino]anilino]pyrimidin-4-yl]amino]propyl]-4-cyanobenzamide](/img/structure/B12403089.png)
